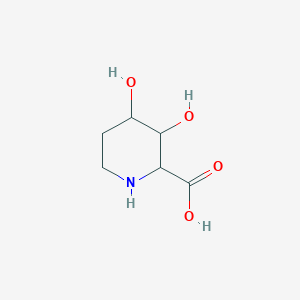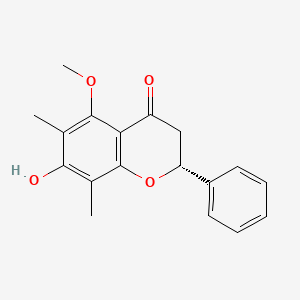
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-6, 8-Di-c-methylpinocembrin 5-methyl ether, also known as 7-hydroxy-5-methoxy-6, 8-dimethylflavanone or 7-HMDMF CPD, belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is considered to be a flavonoid lipid molecule (+)-6, 8-Di-c-methylpinocembrin 5-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether can be found in fruits. This makes (+)-6, 8-di-c-methylpinocembrin 5-methyl ether a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
- Isolation from Natural Sources : The compound has been isolated from natural sources like Uvaria rufa, as demonstrated in studies like that by Chantrapromma et al. (1989). They focused on extracting and determining the crystal structures of compounds including this benzopyran derivative (Chantrapromma et al., 1989).
Chemical Synthesis and Modification
- Synthesis of Derivatives : The synthesis of various derivatives of this compound has been studied. For instance, Emregül and Hayvalı (2006) synthesized a Schiff base compound incorporating a benzopyran derivative and studied its effect on steel corrosion (Emregül & Hayvalı, 2006).
- Anticonvulsant and Sedative-Hypnotic Activities : Arnoldi et al. (1990) synthesized alkylimino derivatives of benzopyrans, including this compound, and evaluated their anticonvulsant activity (Arnoldi et al., 1990).
Biological and Pharmacological Applications
- Antimicrobial Activity : Mulwad and Hegde (2009) explored the antimicrobial properties of derivatives of benzopyrans, suggesting potential biological applications of these compounds (Mulwad & Hegde, 2009).
- Cytotoxicity and Potential Anticancer Properties : Nagai et al. (2018) researched the structure-cytotoxicity relationship of pyrano[4,3-b]chromones, which includes derivatives of benzopyrans, indicating their potential as anticancer drugs (Nagai et al., 2018).
Crystallography and Physical Chemistry
- Crystal Structure Analysis : Studies like Shoja (1994) have analyzed the crystal structure of benzopyran derivatives, contributing to the understanding of their physical and chemical properties (Shoja, 1994).
- Quantitative Structure–Activity Relationship (QSAR) Analysis : The QSAR analysis of benzopyrans, as conducted by Nagai et al. (2018), provides insights into their cytotoxicity and potential as anticancer agents (Nagai et al., 2018).
Eigenschaften
CAS-Nummer |
83247-72-7 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
(2R)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
QKZDDOUPWXQRIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
melting_point |
207-209°C |
Physikalische Beschreibung |
Solid |
Synonyme |
7-HMDMF cpd 7-hydroxy-5-methoxy-6,8-dimethylflavanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


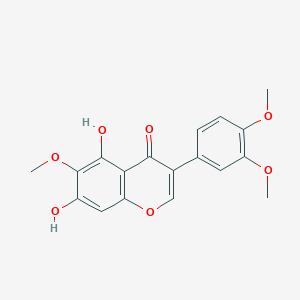
![3-phenyl-1-[(4R)-4,5,7-trihydroxy-2,2,6-trimethyl-3,4-dihydrochromen-8-yl]propan-1-one](/img/structure/B1254844.png)
![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
![6-(1-hydroxyethyl)-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254850.png)


![2-[(3S,6S,9S,12S,15S,20R,23S,26S,29S)-15-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-12-[(2S)-butan-2-yl]-20-carbamoyl-23-[3-(diaminomethylideneamino)propyl]-3,29-dimethyl-6,9-bis(2-methylpropyl)-2,5,8,11,14,22,25,28-octaoxo-18-thia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontan-26-yl]acetic acid](/img/structure/B1254854.png)
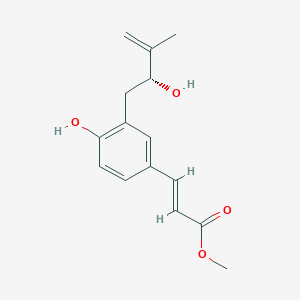
![[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1254857.png)
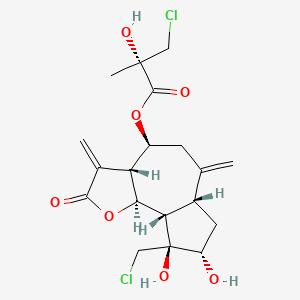
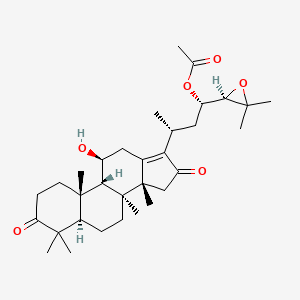
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
